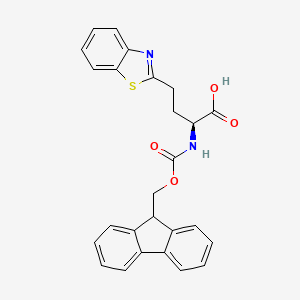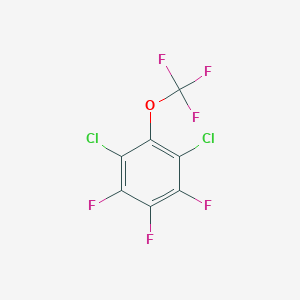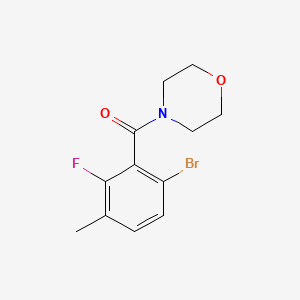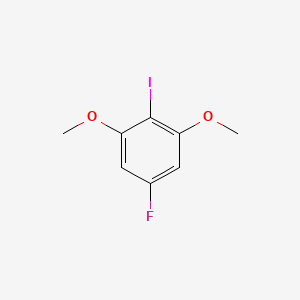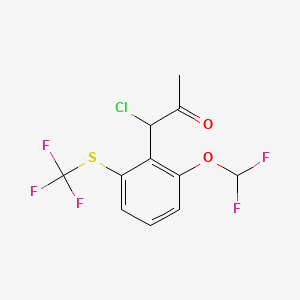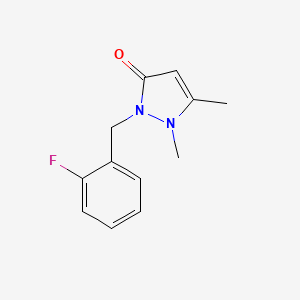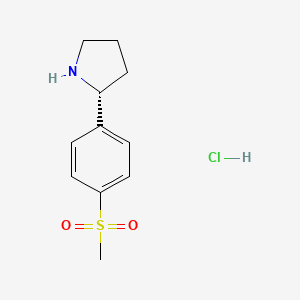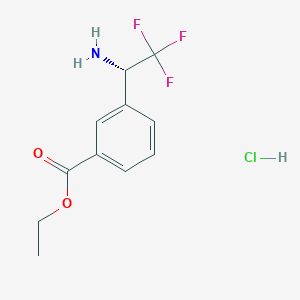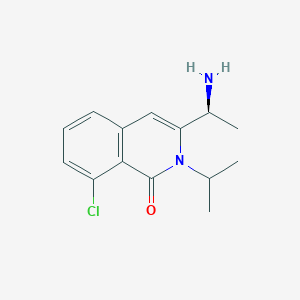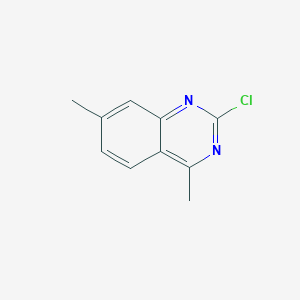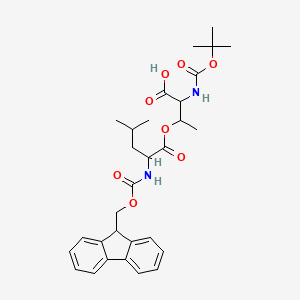
Boc-Thr(Fmoc-Leu)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Thr(Fmoc-Leu)-OH: is a compound used in peptide synthesis. It is a derivative of amino acids where Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are protecting groups for the amino acids threonine and leucine, respectively. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Fmoc-Leu)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategy. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is removed using a base like piperidine, allowing the next amino acid to couple. This cycle of deprotection and coupling continues until the desired peptide sequence is achieved .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of green solvents and optimized reaction conditions are also considered to minimize environmental impact .
化学反应分析
Types of Reactions: Boc-Thr(Fmoc-Leu)-OH undergoes several types of reactions, including:
Deprotection: Removal of Boc and Fmoc groups using acids like trifluoroacetic acid (TFA) and bases like piperidine.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (N,N-Dimethylformamide) for Fmoc removal; TFA for Boc removal.
Coupling: HBTU, DIPEA, and DMF are commonly used.
Major Products: The primary product is the desired peptide sequence, with side products including truncated peptides and deletion sequences .
科学研究应用
Chemistry: Boc-Thr(Fmoc-Leu)-OH is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways .
Medicine: Peptides synthesized from this compound are explored for therapeutic applications, including as potential drugs for various diseases .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools .
作用机制
The mechanism of action of Boc-Thr(Fmoc-Leu)-OH involves the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the activated amino acid. The protecting groups (Boc and Fmoc) prevent side reactions, ensuring the correct sequence of amino acids . The molecular targets and pathways involved depend on the specific peptide synthesized and its intended application .
相似化合物的比较
- Boc-Thr(Boc-Leu)-OH
- Fmoc-Thr(Fmoc-Leu)-OH
- Boc-Thr(Fmoc-Val)-OH
Comparison: Boc-Thr(Fmoc-Leu)-OH is unique due to its specific combination of protecting groups and amino acids, which provides distinct advantages in terms of stability and reactivity during peptide synthesis . Compared to similar compounds, it offers a balance between ease of deprotection and protection of functional groups .
属性
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O8/c1-17(2)15-24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,17-18,23-25H,15-16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBJZTPVMBBJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
